molecular formula C15H8Cl2N4O4 B2886486 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 891131-99-0

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2886486
CAS No.: 891131-99-0
M. Wt: 379.15
InChI Key: ZFMRKLGISBMHCL-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C15H8Cl2N4O4 and its molecular weight is 379.15. The purity is usually 95%.
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Scientific Research Applications

Analytical Applications

In analytical chemistry, oxadiazole derivatives, similar to N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide, have been utilized for the fluorometric determination of propoxyphene in biological materials, where derivatives produce highly fluorescent derivatives enabling quantitative analysis in blood, urine, or tissue samples after therapeutic use or overdose (Valentour, Monforte, & Sunshine, 1974).

Material Science

In the field of materials science, oxadiazole derivatives have been investigated for their potential in crystal engineering. Molecular tapes mediated via strong hydrogen bonds and weak halogen bonds have been identified in complexes, showing the utility of these compounds in crystal design (Saha, Nangia, & Jaskólski, 2005).

Pharmacology

Pharmacological studies have explored the antimicrobial and cytotoxic properties of oxadiazole derivatives. For instance, certain oxadiazole-based compounds have been synthesized and evaluated for their antimicrobial activity and toxicity towards brine shrimp, demonstrating the pharmaceutical potential of oxadiazole derivatives (Machado et al., 2005). Additionally, synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity have been reported, highlighting the diverse biological activities associated with oxadiazole compounds (Singh et al., 2012).

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4O4/c16-9-3-6-12(17)11(7-9)14-19-20-15(25-14)18-13(22)8-1-4-10(5-2-8)21(23)24/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMRKLGISBMHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.